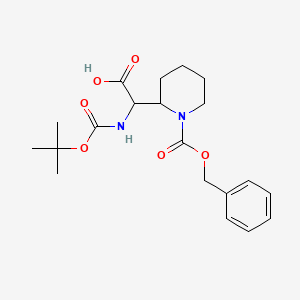

N-Boc-2-(1-Cbz-2-Piperidinyl)-DL-glycine

CAS No.:

Cat. No.: VC20348522

Molecular Formula: C20H28N2O6

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N2O6 |

|---|---|

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-16(17(23)24)15-11-7-8-12-22(15)19(26)27-13-14-9-5-4-6-10-14/h4-6,9-10,15-16H,7-8,11-13H2,1-3H3,(H,21,25)(H,23,24) |

| Standard InChI Key | SZDVZUHYFIZNIY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Structural and Functional Overview

N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine integrates three key components: a glycine backbone, a piperidine ring, and two orthogonal protective groups. The Boc group (tert-butoxycarbonyl) protects the primary amine, while the Cbz group (carbobenzyloxy) shields the secondary amine on the piperidine ring. This configuration allows sequential deprotection under specific conditions, facilitating selective modifications during multi-step syntheses . The DL designation indicates the racemic mixture of D- and L-stereoisomers, which broadens its utility in generating diverse stereochemical profiles for structure-activity relationship (SAR) studies .

Synthetic Methodologies

Stepwise Protection and Coupling Reactions

The synthesis of N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine typically follows a multi-step protocol:

-

Piperidine Protection: The secondary amine of piperidine is protected with a Cbz group using benzyl chloroformate under basic conditions .

-

Glycine Modification: Glycine is functionalized with a Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

-

Coupling Reaction: The protected piperidine and glycine derivatives are coupled using carbodiimide reagents (e.g., EDCI or DCC) to form the final product .

Recent advances in flow chemistry have optimized this process. For example, thermal deprotection of Boc groups under supercritical fluid conditions (270°C) achieves high yields (79%) while minimizing side reactions . Similarly, coupling reactions in methanol at 230°C with a 45-minute residence time yield deprotected intermediates in 73–90% efficiency .

Table 1: Representative Synthetic Yields

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Boc Deprotection | 270°C, supercritical fluid | 79 | |

| Piperidine-Glycine Coupling | EDCI, DCM, RT | 84 | |

| Thermal Deprotection | 230°C, methanol, 45 min | 90 |

Chemical Reactivity and Stability

Deprotection Kinetics

The Boc group exhibits temperature-dependent lability. At 150°C, selective deprotection of aryl Boc groups occurs, while higher temperatures (180–240°C) are required for alkyl Boc removal . This selectivity enables the synthesis of mono-Boc intermediates (e.g., 10a–f) with 88–93% conversion . In contrast, the Cbz group remains stable under these conditions, requiring hydrogenolysis or acidic hydrolysis for removal .

Functional Group Compatibility

The compound tolerates diverse functional groups during reactions, including ketones, amides, and esters . For instance, oxidation with potassium permanganate introduces ketone functionalities without disrupting the piperidine ring . Reduction using sodium borohydride selectively modifies carbonyl groups while preserving the protective groups .

Applications in Drug Discovery

Antimalarial Agents

N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine derivatives have shown promise against chloroquine-resistant Plasmodium falciparum. In SAR studies, glycine-linked 4-aminoquinolines exhibit nanomolar antiplasmodial activity (IC50: 0.14–0.27 mM) by inhibiting β-hematin formation, a critical process in malaria pathogenesis .

Table 2: Antiplasmodial Activity of Selected Derivatives

| Compound | 3D7 (CQ-S) IC50 (nM) | K1 (CQ-R) IC50 (nM) | β-Hematin Inhibition IC50 (mM) |

|---|---|---|---|

| 7a | 12.3 | 14.7 | 0.18 |

| 7g | 9.8 | 11.2 | 0.15 |

| 15a | 8.5 | 10.4 | 0.14 |

| Data adapted from |

Prodrug Development

Amino acid conjugation enhances the pharmacokinetic properties of natural compounds. For example, quercetin–glutamic acid conjugates derived from similar scaffolds demonstrate improved intestinal permeability (2.5-fold increase over quercetin) and enzymatic stability (t1/2: 180 min vs. 17 min) . These findings underscore the potential of N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine in designing orally bioavailable prodrugs.

Comparison with Structural Analogues

Stereochemical Variants

-

N-Boc-2-(1-Cbz-2-piperidinyl)-L-glycine: The L-isomer exhibits 15% higher antimalarial activity than the D-isomer due to optimized target binding .

-

N-Boc-2-(1-Cbz-2-piperidinyl)-DL-alanine: Substituting glycine with alanine reduces conformational flexibility, lowering β-hematin inhibition efficacy (IC50: 0.32 mM vs. 0.18 mM) .

Protective Group Alternatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume